[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate
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Overview
Description
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Morpholine Introduction: The morpholine moiety is incorporated through a nucleophilic substitution reaction with morpholine and a suitable leaving group.
Carbothioylation: The carbothioyl group is introduced using thiocyanate salts under basic conditions.
Esterification: The final esterification step involves the reaction of the intermediate with 4-methyl-3,5-dinitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas over palladium catalyst or sodium borohydride in ethanol.
Substitution: Chlorine gas for halogenation, sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the morpholine moiety can form hydrogen bonds with biological targets. The overall effect is modulated by the compound’s ability to undergo various chemical transformations within the biological environment.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic compound with a hydroxyl group and a methyl group.
Anisole: An aromatic compound with a methoxy group.
Nitrobenzene: An aromatic compound with a nitro group.
Uniqueness
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler aromatic compounds like cresol, anisole, and nitrobenzene.
Properties
Molecular Formula |
C20H19N3O8S |
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Molecular Weight |
461.4 g/mol |
IUPAC Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C20H19N3O8S/c1-12-15(22(25)26)9-14(10-16(12)23(27)28)20(24)31-18-11-13(3-4-17(18)29-2)19(32)21-5-7-30-8-6-21/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
WRVRXSXUPNJCAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC2=C(C=CC(=C2)C(=S)N3CCOCC3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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